4-Aminofuran-2-Carboxylic Acid
CAS No.:
Cat. No.: VC17300284
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3 |
|---|---|
| Molecular Weight | 127.10 g/mol |
| IUPAC Name | 4-aminofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) |
| Standard InChI Key | JZMYAVSMLZDPMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC=C1N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Aminofuran-2-carboxylic acid belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. The amino (-NH₂) and carboxylic acid (-COOH) functional groups at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. X-ray crystallography of protected dipeptide derivatives reveals a stretched conformation, contrasting with the sickle-shaped structures of pyrrole-based analogues like netropsin . Density functional theory (DFT) calculations corroborate the stability of this linear geometry, which influences its biochemical interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅NO₃ | |
| Molecular Weight | 127.10 g/mol | |
| PubChem CID | 49766636 | |
| InChIKey | JZMYAVSMLZDPMH-UHFFFAOYSA-N | |
| Solubility | Limited data; soluble in polar solvents (inferred) | N/A |
Biological Activities and Mechanisms
Cytostatic and Antimicrobial Effects
4-Aminofuran-2-carboxylic acid exhibits a dual biological profile:
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Cytostatic Activity: Strong inhibition of human cell line proliferation, though the exact mechanism remains unclear.
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Antimicrobial Activity: Weak antibacterial effects in its free form, but significant enhancement upon complexation with metals like copper or zinc. For example, copper complexes demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to increased membrane permeability.
Contrast with DNA-Binding Agents
Proximicins A–C, natural γ-peptides containing 4-aminofuran-2-carboxylic acid, lack DNA-binding capability despite structural similarities to netropsin . X-ray and DFT analyses attribute this to their linear conformation, which prevents minor groove insertion—a hallmark of distamycin and netropsin . This divergence underscores the role of ring geometry in determining biological targets.
Table 2: Comparative Analysis of Cytostatic Agents
Bacterial Motility Inhibition
Structurally related furan-2-carboxylic acids, such as 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA), inhibit bacterial swarming and swimming at micromolar concentrations. Although direct evidence for 4-aminofuran-2-carboxylic acid is lacking, its analogous structure suggests potential quorum-sensing modulation—a hypothesis warranting experimental validation.
Applications in Pharmaceutical and Material Sciences
Precursor for Bioactive Molecules
The compound’s functional groups make it a versatile building block for:
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Anticancer Agents: Derivatives like proximicins exploit the cytostatic profile for oncology applications .
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Antimicrobial Complexes: Metal chelates offer a pathway to combat antibiotic-resistant pathogens.
Derivatization Strategies
Carboxylic acid groups in 4-aminofuran-2-carboxylic acid can undergo derivatization to enhance solubility or bioavailability. For instance, coupling with mono-N-(t-BOC)-propylenediamine converts the acid into an aliphatic amine, enabling further modifications with fluorescent tags or affinity matrices .
Future Research Directions
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Mechanistic Studies: Elucidate the cytostatic pathway through proteomic or genomic approaches.
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Synthetic Optimization: Develop scalable, eco-friendly synthesis routes using green chemistry principles.
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Structure-Activity Relationships (SAR): Systematically modify the furan ring and substituents to enhance bioactivity.
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In Vivo Toxicology: Assess pharmacokinetics and safety profiles in animal models.
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